molecular formula C18H23N3O4S2 B2359936 4-methoxy-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide CAS No. 922128-67-4

4-methoxy-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B2359936
CAS No.: 922128-67-4
M. Wt: 409.52
InChI Key: MUWJWBLMCLGVMU-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These derivatives have shown high singlet oxygen quantum yields, which are crucial for photodynamic therapy effectiveness (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Kumar et al. (2015) explored the anticancer activity of benzenesulfonamide derivatives, finding that specific compounds exhibited significant activity against various cancer cell lines. This highlights the potential of benzenesulfonamide compounds in developing new anticancer treatments (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Inhibitors of Kynurenine 3-Hydroxylase

  • Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury pathways. This research suggests a potential therapeutic application in neurological disorders (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

Antifungal Applications

  • Gupta and Halve (2015) synthesized new benzenesulfonamide derivatives with potent antifungal activity, particularly against Aspergillus niger and Aspergillus flavus. This indicates the potential of these compounds in treating fungal infections (Gupta & Halve, 2015).

Potential in DNA Binding and Cleavage

  • González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, observing their ability to bind and cleave DNA. This property could be useful in developing novel therapeutic agents targeting DNA at the molecular level (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).

Applications in Anticonvulsant Agents

  • Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety with notable anticonvulsant activity. This research shows the potential application of these compounds in treating convulsions and related neurological conditions (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Properties

IUPAC Name

4-methoxy-N-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-13-4-3-9-21(11-13)17(22)10-14-12-26-18(19-14)20-27(23,24)16-7-5-15(25-2)6-8-16/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWJWBLMCLGVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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